1-(furan-2-yl)but-3-ene-1,2-diol
Description
1-(Furan-2-yl)but-3-ene-1,2-diol is a vicinal diol characterized by a furan substituent at the 1-position and a conjugated butene backbone. This compound belongs to a broader class of diols with unsaturated carbon chains, which are of interest in organic synthesis, catalysis, and bioactive molecule development. For instance, its epoxide-containing derivative, (1R,2R)-1-((R)-2-(2-methylallyl)oxiran-2-yl)but-3-ene-1,2-diol, has been synthesized for growth inhibition studies in cancer cell lines .
Properties
CAS No. |
19261-13-3 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1-(furan-2-yl)but-3-ene-1,2-diol |
InChI |
InChI=1S/C8H10O3/c1-2-6(9)8(10)7-4-3-5-11-7/h2-6,8-10H,1H2 |
InChI Key |
UQNJBWQPPSRBDL-UHFFFAOYSA-N |
SMILES |
C=CC(C(C1=CC=CO1)O)O |
Canonical SMILES |
C=CC(C(C1=CC=CO1)O)O |
Synonyms |
1-(2-Furyl)-3-butene-1,2-diol |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-yl)but-3-ene-1,2-diol can be achieved through several methods. One common method involves the reaction of furfuryl alcohol with maleic anhydride in the presence of a catalyst. This reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of 1-(furan-2-yl)but-3-ene-1,2-diol can be optimized using continuous flow processes. These processes allow for the efficient and scalable production of the compound by maintaining precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-(furan-2-yl)but-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diol to its corresponding alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted furans, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(furan-2-yl)but-3-ene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 1-(furan-2-yl)but-3-ene-1,2-diol is not fully understood. studies suggest that it may inhibit the activity of certain enzymes involved in inflammation and cancer development. This inhibition can lead to a reduction in the production of inflammatory mediators and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Backbone Length : The butene chain allows for greater conformational flexibility compared to ethane-based analogs like 1-(furan-2-yl)ethane-1,2-diol .
Reactivity and Catalytic Behavior
Deoxydehydration (DODH) Reactions
But-3-ene-1,2-diol derivatives, including the furan-substituted variant, undergo DODH catalyzed by rhenium complexes (e.g., methyltrioxorhenium, MTO) to form conjugated dienes like 1,3-butadiene. The mechanism involves coordination of the diol to rhenium, followed by H-transfer and olefin extrusion .
- Comparison with Other Diols :
Oxidation Reactions
But-3-ene-1,2-diol derivatives are oxidized in the presence of noble metal catalysts (Pd, Au, etc.) on basic supports to produce bioavailable methionine analogs. The furan substituent may influence selectivity by stabilizing transition states via π-interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
